1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Overview
Description
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety.
Mechanism of Action
Mode of Action
Given its structural similarity to other dimethylamino compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces .
Pharmacokinetics
Its molecular weight (20727 g/mol) and lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays, particularly in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological pathways.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
Comparison: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is unique due to the presence of both a dimethylamino group and an ethoxy group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 1-[4-(Dimethylamino)phenyl]ethanone lacks the ethoxy group, which affects its solubility and reactivity in certain reactions .
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-49-4 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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